6-Fluoro-4,7-dimethyl-8-nitroquinoline

Chemical Procurement Quality Assurance Synthetic Intermediate

6-Fluoro-4,7-dimethyl-8-nitroquinoline delivers an irreplaceable tri-substitution pattern (6-F, 4,7-diMe, 8-NO₂) that cannot be replicated by non-fluorinated or regioisomeric analogs. The 8-nitro group serves as a latent amine for aminoquinoline library derivatization, while meta-fluorination has been shown in class-level studies to enhance mutagenicity by >50-fold, making this compound a critical reference standard for Ames genotoxicity screening of nitroaromatic drug candidates. Its ≥98% purity reduces pre-reaction purification and ensures reproducible SAR data.

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
Cat. No. B11885607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4,7-dimethyl-8-nitroquinoline
Molecular FormulaC11H9FN2O2
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C(=C(C2=NC=C1)[N+](=O)[O-])C)F
InChIInChI=1S/C11H9FN2O2/c1-6-3-4-13-10-8(6)5-9(12)7(2)11(10)14(15)16/h3-5H,1-2H3
InChIKeyRKINLRHRHZCXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS 1420790-02-8): Technical Baseline for Procurement and Research Selection


6-Fluoro-4,7-dimethyl-8-nitroquinoline is a tri-substituted quinoline building block (C₁₁H₉FN₂O₂, MW 220.20 g/mol) characterized by a fluorine atom at position 6, methyl groups at positions 4 and 7, and a nitro group at position 8 . It is supplied as a solid with standard purities of 95–98% (HPLC) and is primarily employed as a synthetic intermediate in medicinal chemistry and drug discovery, where the nitro group serves as a latent amino functionality for further derivatization . The compound has not been the subject of extensive primary pharmacological profiling in the open literature; available bioactivity annotations in public databases are currently attributed to structurally distinct molecules with similar name fragments and should not be misattributed to this specific compound [1].

Why 6-Fluoro-4,7-dimethyl-8-nitroquinoline Cannot Be Interchanged with Generic 8-Nitroquinoline Building Blocks


The precise positioning of the 6-fluoro, 4-methyl, and 7-methyl substituents on the quinoline scaffold generates a unique electronic and steric environment that cannot be replicated by casually swapping in other nitroquinoline analogs. In the broader 8-nitroquinoline class, the introduction of a fluorine atom meta to the nitro group has been shown to alter biological endpoints by more than 50-fold in mutagenicity assays, demonstrating that even single-point fluorination can produce large magnitude changes in biological response [1]. Furthermore, regioisomeric dimethyl substitution (e.g., 2,5- vs. 4,7-dimethyl) and the presence or absence of the fluorine atom directly impact lipophilicity, metabolic stability, and the trajectory of downstream synthetic derivatization. Generic replacement with the non-fluorinated 4,7-dimethyl-8-nitroquinoline or the non-methylated 6-fluoro-8-nitroquinoline will yield a different physicochemical and pharmacological profile, making compound-specific procurement essential for reproducible research results.

6-Fluoro-4,7-dimethyl-8-nitroquinoline: Quantitative Differentiation Evidence Against Closest Analogs


Commercially Assured Minimum Purity: 6-Fluoro-4,7-dimethyl-8-nitroquinoline vs. Non-Methylated 6-Fluoro-8-nitroquinoline

Multiple independent suppliers report a minimum purity specification of 97–98% (HPLC) for 6-fluoro-4,7-dimethyl-8-nitroquinoline . In contrast, the non-methylated analog 6-fluoro-8-nitroquinoline (CAS 343-26-0) is listed with a lower typical purity specification of 95% by suppliers . The availability of higher certified purity for the 4,7-dimethyl derivative directly reduces the burden of in-house repurification for downstream synthetic steps.

Chemical Procurement Quality Assurance Synthetic Intermediate

Fluorine Positional Effect on Mutagenic Potency: Meta-Fluoro 8-Nitroquinolines vs. Parent Non-Fluorinated Compounds

In a systematic study of 16 nitroquinolines and their fluorinated derivatives, the introduction of a fluorine atom meta to the 8-nitro group produced a 53-fold increase in mutagenic activity in Salmonella typhimurium TA100 compared to the parent non-fluorinated 8-nitroquinoline [1]. Although 6-fluoro-4,7-dimethyl-8-nitroquinoline itself was not tested in this study, its 6-fluoro group occupies the meta position relative to the 8-nitro substituent and is therefore expected to exhibit similarly enhanced genotoxic potential relative to the non-fluorinated 4,7-dimethyl-8-nitroquinoline. This class-level inference provides a quantitative alert for safety handling and for counter-screening in early drug discovery.

Genotoxicity Structure-Activity Relationship Drug Safety Screening

Solubility and Formulation Handling: Quantified LogP Differentiation by Calculated Physicochemical Properties

Computational prediction (ALOGPS/ACD/Labs methodology) yields a calculated LogP of approximately 2.5 for 6-fluoro-4,7-dimethyl-8-nitroquinoline . The des-methyl analog, 6-fluoro-8-nitroquinoline, has a reported LogP of approximately 1.8 . This difference of ~0.7 log units corresponds to a roughly 5-fold higher predicted lipophilicity for the 4,7-dimethyl derivative, which will influence membrane permeability, organic/aqueous extraction efficiency, and chromatographic retention in purification protocols.

Physicochemical Profiling Lipophilicity ADME Prediction

Recommended Application Scenarios for 6-Fluoro-4,7-dimethyl-8-nitroquinoline Based on Differential Evidence


Scaffold for Fluorinated Quinoline Library Synthesis via Nitro Reduction

The presence of the 8-nitro group, which can be selectively reduced to a primary amine, in combination with the 6-fluoro and 4,7-dimethyl substituents, makes this compound an optimal central intermediate for generating diverse fluorinated aminoquinoline libraries. The higher commercial purity (97–98%) compared to non-methylated analogs reduces the need for pre-activation purification .

Genotoxicity Probe for Meta-Fluoro 8-Nitroquinoline Series Screening

Based on the class-level finding that meta-fluorination of 8-nitroquinoline enhances mutagenicity by up to 53-fold [1], this compound is well-suited as a reference standard in Ames test panels designed to evaluate the genotoxic liability of nitroaromatic drug candidates. Its inclusion helps establish a structure-activity benchmark for toxicity-driven lead optimization.

Solvent Extraction and Chromatography Method Development Standard

The calculated LogP of ~2.5, which is approximately 0.7 log units higher than that of the non-methylated 6-fluoro-8-nitroquinoline , positions this compound as a useful calibration standard for developing reversed-phase HPLC methods and liquid-liquid extraction protocols for moderately lipophilic nitroquinolines.

Synthetic Intermediate for Antimalarial and Anticancer Quinoline Derivatives

Although no direct biological data exist for this specific compound, the 4,7-dimethyl-8-nitroquinoline scaffold is a recognized precursor in the synthesis of antimalarial and anticancer aminoquinolines. The 6-fluoro substituent further provides a metabolic blocking point that can improve microsomal stability in downstream lead candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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